molecular formula C8H14N4O B071287 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one CAS No. 175204-73-6

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one

Cat. No.: B071287
CAS No.: 175204-73-6
M. Wt: 182.22 g/mol
InChI Key: YJLLEGOOZBYGMX-UHFFFAOYSA-N
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Description

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the triazine family. This compound is known for its broad-spectrum herbicidal properties and is used in various agricultural applications to control weed growth. Its unique structure and properties make it a subject of interest in both industrial and academic research.

Mechanism of Action

Target of Action

The primary target of 4-Amino-6-(tert-butyl)-1-methyl-1,2-dihydro-1,3,5-triazin-2-one, also known as Metribuzin, is the photosystem II in plants . This system plays a crucial role in the process of photosynthesis, which is essential for the growth and survival of plants.

Mode of Action

Metribuzin acts by inhibiting photosynthesis by disrupting photosystem II . This disruption prevents the plant from converting light energy into chemical energy, leading to the cessation of essential metabolic processes and eventually causing the death of the plant.

Biochemical Pathways

The affected biochemical pathway is the photosynthetic electron transport chain in photosystem II . The inhibition of this pathway disrupts the plant’s ability to produce ATP and NADPH, two molecules vital for photosynthesis and other metabolic processes. The downstream effects include a decrease in carbohydrate production and an overall disruption of the plant’s metabolism.

Pharmacokinetics

It is known that metribuzin is rapidly absorbed and translocated in plants . The compound’s bioavailability is influenced by its absorption rate and its ability to reach its target site in the plant.

Result of Action

The result of Metribuzin’s action is the death of the plant . By inhibiting photosynthesis, the plant is unable to produce the energy it needs to survive. This leads to a cessation of growth, yellowing of the leaves, and eventually, plant death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Metribuzin. For example, the compound’s efficacy can be affected by the plant’s growth stage, with younger plants being more susceptible . Soil type and environmental conditions, such as temperature and rainfall, can also impact the persistence and movement of Metribuzin in the environment . Additionally, Metribuzin has been found to contaminate groundwater , indicating its potential to move through soil and enter water systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one typically involves the reaction of pivaloyl cyanide with isobutylene in the presence of acetic acid and sulfuric acid. The reaction mixture is then hydrolyzed, and the resulting trimethyl pyruvic acid is reacted with thiocarbohydrazide to form the desired triazine compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted triazines, oxides, and reduced derivatives. These products have diverse applications in different fields, including agriculture and pharmaceuticals .

Scientific Research Applications

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one stands out due to its specific inhibition of photosystem II, making it highly effective as a herbicide. Its unique structure also allows for various chemical modifications, leading to the synthesis of a wide range of derivatives with diverse applications .

Properties

IUPAC Name

4-amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-8(2,3)5-10-6(9)11-7(13)12(5)4/h1-4H3,(H2,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLLEGOOZBYGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC(=O)N1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351011
Record name 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-73-6
Record name 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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